molecular formula C10H10N2 B8625663 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

Cat. No.: B8625663
M. Wt: 158.20 g/mol
InChI Key: JDQGEUWKYGVQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, as both the reagent and the catalyst .

Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile is unique due to its specific ring fusion and the position of the nitrile group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile

InChI

InChI=1S/C10H10N2/c11-5-3-8-1-2-9-4-6-12-7-10(8)9/h4,6-8H,1-3H2

InChI Key

JDQGEUWKYGVQJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC#N)C=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diethyl cyanomethylphosphonate (346 mg, 1.95 mmol) in tetrahydrofuran (10 mL) was added 60% sodium hydride (54.0 mg, 1.35 mmol) under ice-cooling, and the mixture was stirred at room temperature for 30 min. The mixture was added to a solution of 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one (130 mg, 0.976 mmol) in tetrahydrofuran (5 mL) under ice-cooling, and the mixture was stirred for 15 min. The reaction solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=50/50→80/20). To a solution of the purified product in methanol (10 mL) was added palladium-carbon powder (30 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hr. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=40/60→70/30) to give the title compound (95.0 mg, yield 62%).
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

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